2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
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Overview
Description
2,8-Dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases to facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,8-Dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- 2,8-Dimethyl-5-(methylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Uniqueness
2,8-Dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-10-4-5-13-11(8-10)12-9-15(2)7-6-14(12)16(13)19(3,17)18;/h4-5,8,12,14H,6-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYNNQYTMRCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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